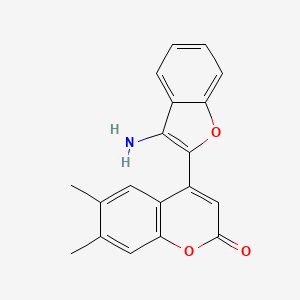

![molecular formula C16H14FNO3S3 B2796385 2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097931-66-1](/img/structure/B2796385.png)

2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

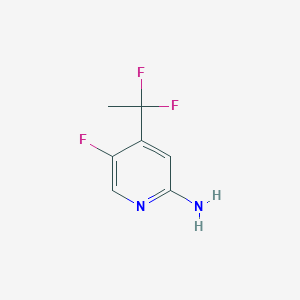

The compound is a complex organic molecule that includes a 2,2’-bithiophene unit , a 3-fluorophenyl group , and a sulfonamido group. Bithiophene is a colorless solid and is the most common of the three isomers with formula (C4H3S)2 . The 3-fluorophenyl group is a derivative of phenol, with a fluorine atom at the 3rd position .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bithiophene compounds are typically prepared by cross-coupling starting from 2-halo thiophenes . Various reactions, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Applications De Recherche Scientifique

Organic Electronics and Optoelectronics

The conjugated structure of this compound makes it an excellent candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its π-conjugated system allows efficient charge transport, making it valuable for designing high-performance electronic devices .

Quantum Dot Sensitization

In the realm of quantum dots (QDs), this compound can serve as a sensitizer. By attaching it to QD surfaces, scientists enhance light absorption and electron transfer processes. This application finds use in solar cells, photocatalysis, and luminescent materials .

Photodynamic Therapy (PDT)

The combination of the fluorophenyl group and the hydroxyethane moiety makes this compound a promising candidate for PDT. PDT involves using light-activated compounds to selectively destroy cancer cells. The sulfonamide group may enhance cellular uptake and localization, improving therapeutic efficacy .

Antibacterial Agents

Sulfonamides have a long history as antibacterial agents. This compound’s unique structure, incorporating both a bithiophene unit and a fluorophenyl group, could lead to novel antibacterial derivatives. Researchers investigate its potential against drug-resistant bacteria .

Supramolecular Chemistry

The hydroxyethane and sulfonamide groups allow for hydrogen bonding and coordination interactions. Researchers explore its use in supramolecular assemblies, such as host-guest complexes or metal-organic frameworks (MOFs). These assemblies have applications in drug delivery, sensing, and catalysis .

Quantum Technologies

Given the recent focus on quantum science and technology, this compound’s quantum properties are of interest. Researchers at CERN and other institutions study quantum technologies, including quantum computing, quantum sensors, and quantum communication. While this compound’s specific role is yet to be fully explored, its unique features may contribute to future quantum devices .

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3S3/c17-11-3-1-4-12(9-11)24(20,21)18-10-13(19)14-6-7-16(23-14)15-5-2-8-22-15/h1-9,13,18-19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBPHGRXXLMVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

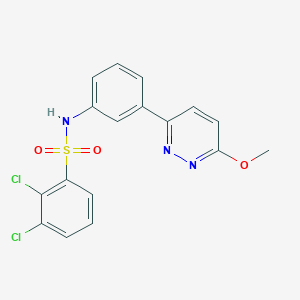

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2796304.png)

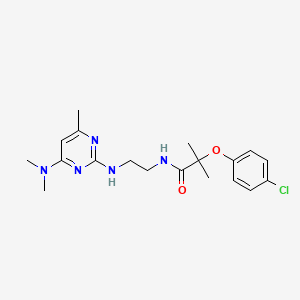

![Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate](/img/structure/B2796307.png)

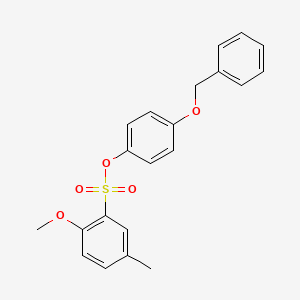

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2796312.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2796314.png)

![(2-Amino-1-(4-(p-tolyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2796319.png)

![N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2796321.png)